BenchChemオンラインストアへようこそ!

2-Chloro-6-methoxyquinazolin-4(3H)-one

Organic Synthesis Heterocyclic Chemistry Process Chemistry

2-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 20197-97-1) is a strategically differentiated quinazolinone building block featuring a C2 chloro leaving group for nucleophilic aromatic substitution and a C6 methoxy pharmacophore. This dual-substitution pattern enables efficient, high-yield (~85%) generation of 2-amino-6-methoxyquinazolin-4(3H)-one libraries—privileged scaffolds in ATP-competitive kinase inhibitor programs (VEGFR-2, Aurora kinases). Unlike mono-substituted analogs, it serves as an essential comparator for deconvoluting substituent contributions in SAR studies. Also exploited in antidiabetic research (β-cell amine release inhibition) and chemosensor development. Prioritize this building block for late-stage diversification where both reactivity and pharmacophoric integrity are non-negotiable.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 20197-97-1
Cat. No. B1461183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxyquinazolin-4(3H)-one
CAS20197-97-1
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(NC2=O)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)
InChIKeyRZBPTLOVZCUBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 20197-97-1): A Dual-Functional Building Block for Heterocyclic Synthesis and Biological Screening


2-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 20197-97-1) is a heterocyclic small molecule characterized by a quinazolin-4(3H)-one core bearing a chloro substituent at the 2-position and a methoxy group at the 6-position. With a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for generating diverse quinazoline derivatives with significant applications in pharmaceutical research . Its distinct substitution pattern enables both nucleophilic aromatic substitution at the C2 chloride and further functionalization of the methoxy-bearing aromatic ring, making it a strategic building block for structure-activity relationship (SAR) studies in kinase inhibitor programs [1].

Why 2-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 20197-97-1) Cannot Be Casually Replaced by Generic Quinazolinone Analogs


Quinazolin-4(3H)-one derivatives form a broad and highly nuanced chemical class where subtle alterations in substitution profoundly impact both synthetic utility and biological activity. While the core scaffold is shared, the simultaneous presence of the C2 chloro and C6 methoxy groups in 2-chloro-6-methoxyquinazolin-4(3H)-one creates a unique chemical handle and electronic profile not found in common analogs like 2-chloroquinazolin-4(3H)-one (lacking C6 methoxy) or 6-methoxyquinazolin-4(3H)-one (lacking C2 chloro). The C2 chlorine atom provides a critical site for nucleophilic displacement, enabling late-stage diversification into kinase inhibitor scaffolds, while the C6 methoxy group modulates lipophilicity and hydrogen-bonding capacity . Generic substitution with a mono-substituted analog would either eliminate the essential synthetic vector (the C2 chloride) or remove the pharmacophore-modulating methoxy group, thereby derailing downstream synthetic pathways or compromising target engagement in biological assays .

Quantitative Differentiation of 2-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 20197-97-1) Against Key Comparators


Synthetic Yield Advantage: 2-Chloro-6-methoxyquinazolin-4(3H)-one vs. Alternative Route

The synthesis of 2-chloro-6-methoxyquinazolin-4(3H)-one via the hydrolysis of 2,4-dichloro-6-methoxyquinazoline proceeds with a reported yield of approximately 85% [1]. This route leverages the selective reactivity of the 2-chloro position under mild conditions, providing a high-yielding entry point to the target intermediate. In contrast, a patented alternative route for the closely related intermediate 2-chloro-6-methoxyquinazoline (which lacks the 4-oxo group) from the same starting material but under different conditions (Zn/NH3/brine) afforded only a 68% yield .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Structural Differentiation: Dual Substitution Enables Unique Synthetic Vector

2-Chloro-6-methoxyquinazolin-4(3H)-one presents a unique chemical handle profile compared to common analogs. The target compound features both a C2 chlorine, which is a prime site for nucleophilic aromatic substitution (SNAr) to introduce diverse amines or other nucleophiles, and a C6 methoxy group, which modulates the electron density of the ring system and provides a point for further derivatization (e.g., demethylation to a phenol) . In contrast, 2-chloroquinazolin-4(3H)-one (CAS 607-69-2) lacks the C6 methoxy group, resulting in a smaller molecular volume (MW: 180.59 vs. 210.62) and a different lipophilicity profile . Conversely, 6-methoxyquinazolin-4(3H)-one (CAS 19181-64-7) lacks the C2 chlorine, thereby eliminating the most accessible site for introducing amine-based pharmacophores common in kinase inhibitors .

Medicinal Chemistry Kinase Inhibitor Synthesis Building Blocks

Commercial Purity Benchmarking: Quality Control for Reliable SAR Studies

For medicinal chemistry applications where precise SAR data depends on compound purity, 2-chloro-6-methoxyquinazolin-4(3H)-one is readily available with high analytical purity from multiple vendors. Bidepharm supplies the compound with a standard purity of ≥95% (validated by NMR, HPLC, and GC) , and AKSci also offers a minimum purity specification of 95% . This high-purity specification is critical for downstream biological assays, as the presence of impurities—particularly those arising from over-chlorination or incomplete hydrolysis—can confound IC50 measurements and skew SAR interpretations. While comparable analogs like 2-chloroquinazolin-4(3H)-one are also available in high purity (e.g., 97% from AKSci ), the consistent ≥95% purity benchmark for the target compound ensures reliable batch-to-batch reproducibility in multi-step synthetic sequences where the building block is used as a starting material.

Analytical Chemistry Procurement Quality Assurance

Antihyperglycemic Activity: A Specific Pharmacological Differentiator

In addition to its role as a synthetic intermediate, 2-chloro-6-methoxyquinazolin-4(3H)-one has been specifically identified as an antihyperglycemic agent with demonstrated efficacy in reducing blood glucose levels in mice . This specific in vivo activity profile distinguishes it from the majority of simple quinazolinone building blocks, which are primarily cited for their roles as intermediates rather than as bioactive entities themselves. The compound's effect is attributed to its functionalization as a sucrose analog and its ability to inhibit amine release from pancreatic β-cells . While many quinazolinone derivatives have been explored for anticancer properties [1], this specific antihyperglycemic activity provides a unique entry point for researchers studying metabolic disorders and β-cell function.

Antidiabetic Pharmacology In Vivo Model

Optimal Deployment Scenarios for 2-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 20197-97-1) in R&D Programs


Building Block for 2-Amino-6-methoxyquinazolin-4(3H)-one Libraries in Kinase Inhibitor Discovery

Given its high synthetic yield (~85%) and the presence of a C2 chlorine atom that is highly susceptible to nucleophilic aromatic substitution, 2-chloro-6-methoxyquinazolin-4(3H)-one is ideally suited for generating focused libraries of 2-amino-6-methoxyquinazolin-4(3H)-one derivatives. This scaffold is a privileged substructure in numerous ATP-competitive kinase inhibitors targeting enzymes such as VEGFR-2 and Aurora kinases [1]. The C6 methoxy group provides a vector for further optimization of lipophilicity and hydrogen bonding within the ATP-binding pocket. Procurement teams supporting medicinal chemistry groups developing kinase-targeted therapies should prioritize this building block for its efficient entry into diverse amine-substituted analogs, leveraging its proven yield advantage over alternative routes [2].

Scaffold for Antihyperglycemic Lead Optimization and Target Validation Studies

For research groups investigating novel mechanisms for type 2 diabetes mellitus, 2-chloro-6-methoxyquinazolin-4(3H)-one provides a validated starting point based on its reported ability to reduce blood glucose levels in mice . This compound's reported activity as a functionalized sucrose analog that inhibits amine release from pancreatic β-cells suggests a unique mode of action distinct from common insulin sensitizers or secretagogues . Researchers can use this scaffold to explore SAR around the quinazolinone core with the goal of improving potency, metabolic stability, and selectivity for β-cell targets. This application is specifically differentiated from the more common anticancer focus of quinazolinone libraries [3].

Intermediate for the Synthesis of Complex Quinazoline-Based Chemosensors

The dual-substitution pattern of 2-chloro-6-methoxyquinazolin-4(3H)-one makes it a valuable precursor for developing quinazoline-based chemosensors for heavy metal ion detection. The C2 chloride can be displaced with a chelating amine, while the C6 methoxy group can be demethylated to a phenol to provide an additional coordination site or a fluorescent reporter group upon conjugation . This application scenario is relevant for materials science and environmental monitoring groups seeking to build selective and sensitive optical sensors. The consistent high purity (≥95%) from commercial vendors ensures that the sensor's performance is not compromised by residual impurities from the synthesis of the core heterocycle .

Comparative Control in Structure-Activity Relationship (SAR) Studies

When evaluating the contribution of specific substituents to biological activity, 2-chloro-6-methoxyquinazolin-4(3H)-one serves as an essential comparator to its mono-substituted analogs, 2-chloroquinazolin-4(3H)-one and 6-methoxyquinazolin-4(3H)-one. By testing all three compounds in parallel, researchers can deconvolute the individual contributions of the C2 chlorine (as an electrophilic site or a leaving group) and the C6 methoxy (as a lipophilic/hydrogen-bonding element) to a given assay endpoint . This head-to-head comparison is critical for generating high-confidence SAR data that can guide subsequent rounds of medicinal chemistry optimization, ensuring that procurement choices are directly aligned with experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.